

Solubility Profile of 6-Bromoquinazolin-2-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromoquinazolin-2-amine

Cat. No.: B112188

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For immediate release: This technical whitepaper provides a comprehensive overview of the solubility characteristics of **6-Bromoquinazolin-2-amine** in dimethyl sulfoxide (DMSO) and other common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for quantitative solubility analysis and discusses the compound's relevance in key signaling pathways.

Introduction

6-Bromoquinazolin-2-amine is a heterocyclic organic compound featuring a quinazoline core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.^{[1][2][3][4][5]} The solubility of **6-Bromoquinazolin-2-amine** in various solvents is a fundamental physicochemical property that dictates its handling, formulation, and application in both chemical synthesis and biological assays.

This guide provides a framework for determining the solubility of **6-Bromoquinazolin-2-amine**, offering detailed experimental methodologies in the absence of extensive publicly available quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromoquinazolin-2-amine** is presented in Table 1. These properties provide a basis for understanding its solubility behavior.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ BrN ₃	[6]
Molecular Weight	224.06 g/mol	[7]
Predicted XlogP	1.9	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]

Table 1: Physicochemical Properties of **6-Bromoquinazolin-2-amine**

Solubility Data

While specific quantitative solubility data for **6-Bromoquinazolin-2-amine** is not widely published, its structural features suggest solubility in polar aprotic solvents. DMSO, a highly polar solvent, is expected to be an effective solvent for this compound.[8] Qualitative solubility predictions for **6-Bromoquinazolin-2-amine** in a range of common organic solvents are provided in Table 2. It is important to note that these are expected trends and experimental verification is crucial.

Solvent	Solvent Type	Expected Solubility
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
Dimethylformamide (DMF)	Polar Aprotic	Soluble
Acetonitrile	Polar Aprotic	Sparingly Soluble
Acetone	Polar Aprotic	Sparingly Soluble
Ethanol	Polar Protic	Sparingly Soluble
Methanol	Polar Protic	Sparingly Soluble
Dichloromethane (DCM)	Nonpolar	Poorly Soluble / Insoluble
Hexane	Nonpolar	Insoluble

Table 2: Expected Qualitative Solubility of **6-Bromoquinazolin-2-amine** in Common Organic Solvents

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.^{[9][10]} It measures the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

- **6-Bromoquinazolin-2-amine** (solid)
- Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)

- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Analytical balance

Procedure:

- Add an excess amount of solid **6-Bromoquinazolin-2-amine** to a vial.
- Add a known volume of the selected solvent to the vial.
- Seal the vial and place it in a shaker at a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the sample to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and filter it through a 0.22 μm syringe filter.
- Dilute the filtered solution with a suitable solvent.
- Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method against a calibration curve of known concentrations.
- Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.^{[11][12][13]} This method is higher throughput and provides an indication of a compound's behavior in aqueous media.

Materials:

- 10 mM stock solution of **6-Bromoquinazolin-2-amine** in DMSO
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- 96-well microplate
- Plate reader capable of nephelometry or UV-Vis absorbance
- Liquid handling robotics (optional)

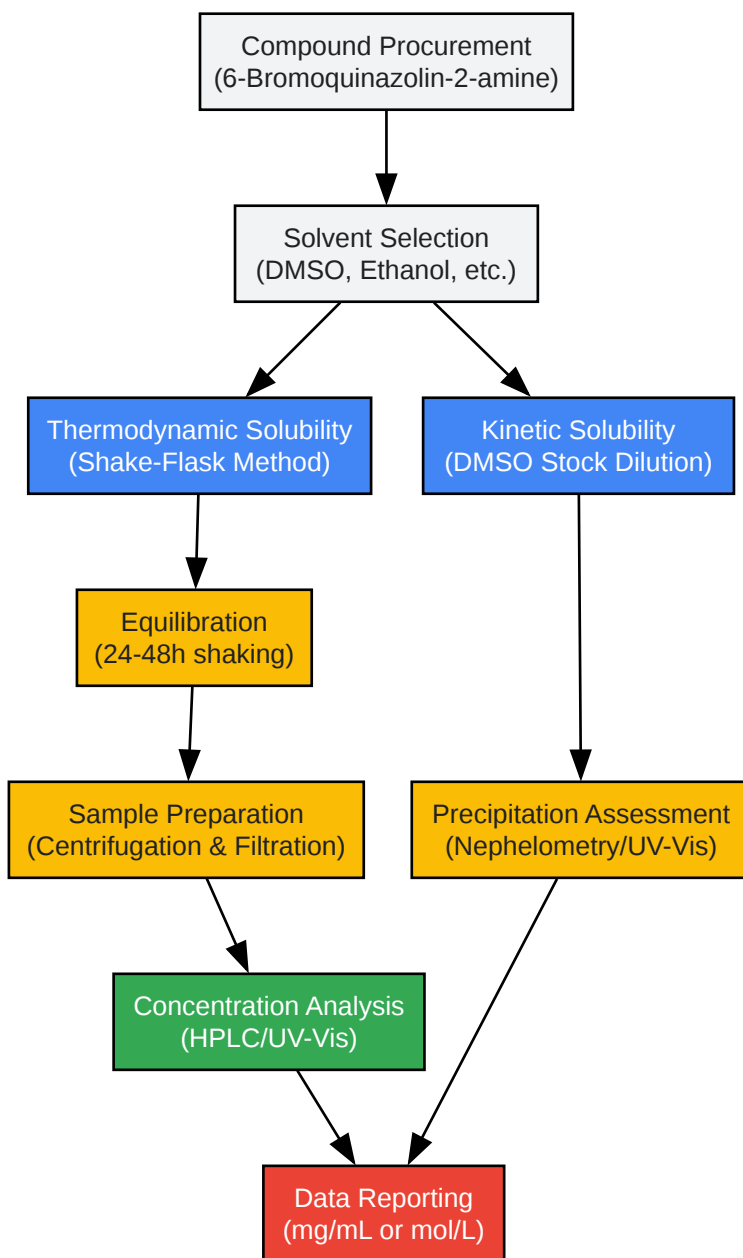
Procedure:

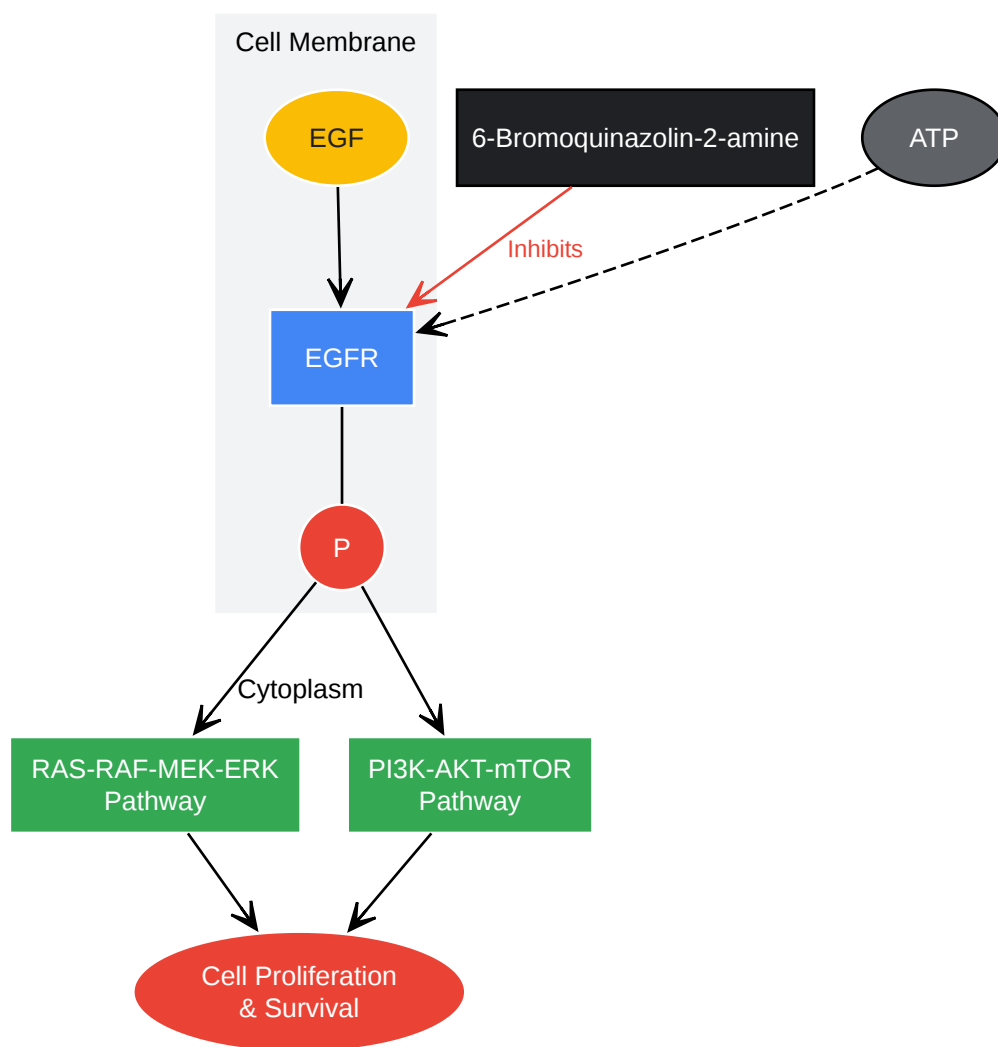
- Dispense the aqueous buffer into the wells of a 96-well plate.
- Add a small volume of the 10 mM DMSO stock solution of **6-Bromoquinazolin-2-amine** to the buffer to achieve the desired final concentration.
- Mix the solution thoroughly.
- Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).
- Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.
- The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

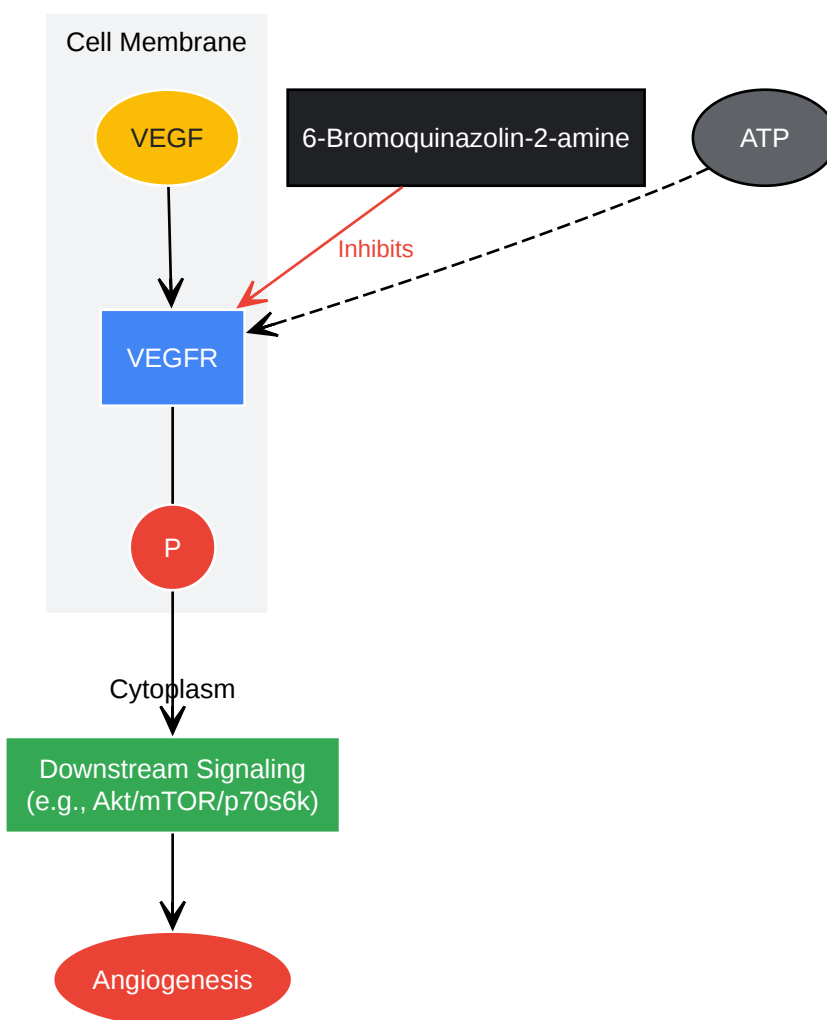
Visualization of Methodologies and Biological Context

Experimental Workflow

The logical flow for determining the solubility of a research compound like **6-Bromoquinazolin-2-amine** is depicted in the following diagram.







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